3-(2,2-dichloroethenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-dimethylcyclopropanecarboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Fingerprinting
¹H NMR :
- Cyclopropane Protons : The methyl groups (2,2-dimethyl) resonate as a singlet at δ 1.25–1.40 ppm due to equivalence. Protons on the cyclopropane ring (C1 and C3) appear as distinct multiplets between δ 2.10–2.50 ppm, influenced by ring strain and adjacent substituents.
- Dichloroethenyl Group : The vinylic protons (C=CHCl₂) split into a doublet of doublets (J = 12–14 Hz) at δ 5.80–6.20 ppm due to coupling with chlorine nuclei and adjacent cyclopropane protons.
- Aromatic Protons : The 3,4-dimethoxyphenyl group exhibits two doublets (δ 6.85–7.20 ppm) for the H2 and H5 protons, with a singlet for H6 (δ 7.00 ppm) due to shielding by the para-methoxy group.
- Methoxy Groups : Sharp singlets at δ 3.75–3.85 ppm integrate for six protons (–OCH₃).
¹³C NMR :
Infrared (IR) Vibrational Mode Assignments
Key IR absorptions correlate with functional groups:
- Amide C=O Stretch : Strong band at ν ≈ 1,660–1,690 cm⁻¹.
- N–H Stretch (Amide) : Medium absorption at ν ≈ 3,300–3,400 cm⁻¹ (broad due to hydrogen bonding).
- C–Cl Stretch (Dichloroethenyl) : Peaks at ν ≈ 550–650 cm⁻¹.
- Aromatic C–H Stretch : Bands at ν ≈ 3,050–3,100 cm⁻¹.
- Methoxy C–O Stretch : ν ≈ 1,250–1,300 cm⁻¹.
High-Resolution Mass Spectrometric Fragmentation Patterns
Molecular Formula : C₁₉H₁₉Cl₂N₃O₄
Exact Mass : 424.27 g/mol (calculated using isotopic abundances: ³⁵Cl = 75.77%, ³⁷Cl = 24.23%).
Fragmentation Pathways :
- Loss of Dichloroethenyl Group : m/z 324.18 [M – C₂HCl₂ + H]⁺.
- Amide Bond Cleavage : m/z 197.08 (cyclopropane fragment) and m/z 228.19 (oxadiazole-phenyl fragment).
- Demethoxylation : m/z 394.22 [M – CH₃O]⁺ and m/z 364.20 [M – 2(CH₃O)]⁺.
Isotopic Pattern : A distinctive 3:1 doublet at m/z 424/426 confirms the presence of two chlorine atoms.
Properties
Molecular Formula |
C18H19Cl2N3O4 |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
3-(2,2-dichloroethenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C18H19Cl2N3O4/c1-18(2)10(8-13(19)20)14(18)17(24)21-16-15(22-27-23-16)9-5-6-11(25-3)12(7-9)26-4/h5-8,10,14H,1-4H3,(H,21,23,24) |
InChI Key |
LQTQDGHTAQJPRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC)C=C(Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Dichloroethenyl Precursors
The cyclopropane core of the target compound is derived from 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, a known organochlorine compound. A Rh-catalyzed cyclopropanation reaction, analogous to methods described for ethyl 3-butyl-2-(trichloromethyl)cyclopropane-1-carboxylate, provides a viable pathway. In this approach, a dichloroethenyl-substituted alkene reacts with ethyl diazoacetate in the presence of Rh₂(OAc)₄, forming the cyclopropane ring via [2+1] cycloaddition. The reaction is typically conducted in dichloromethane under inert conditions, yielding the cyclopropane carboxylate ester, which is subsequently hydrolyzed to the carboxylic acid.
Table 1: Cyclopropanation Conditions and Yields
| Substrate | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Dichloroethenyl alkene | Rh₂(OAc)₄ | CH₂Cl₂ | 65–78 | |
| Trichloromethyl alkene | Rh₂(esp)₂ | Toluene | 72 |
Acid Chloride Formation
The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This step is critical for facilitating the subsequent amide coupling. The reaction is typically conducted under reflux in anhydrous conditions, with catalytic dimethylformamide (DMF) to enhance reactivity.
Synthesis of the 1,2,5-Oxadiazol-3-Amine Component
Formation of the Oxadiazole Ring
The 1,2,5-oxadiazole (furoxan) ring is constructed via cyclization of a nitrile oxide intermediate. A method adapted from microbiocidal oxadiazole derivatives involves the reaction of 3,4-dimethoxyphenyl-substituted nitrile with hydroxylamine hydrochloride, followed by oxidative cyclization. The nitrile oxide intermediate undergoes dimerization or reacts with a nitrile to form the oxadiazole ring.
Key Reaction Steps:
- Nitrile Oxide Generation :
$$ \text{Ar-C≡N} + \text{NH}_2\text{OH·HCl} \rightarrow \text{Ar-C≡N-O}^- $$ - Cyclization :
$$ \text{Ar-C≡N-O}^- \rightarrow \text{Ar-Oxadiazole} $$
This method yields 4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-amine after reduction of the intermediate nitroso compound.
Amination and Functionalization
The 3-position of the oxadiazole ring is aminated via nucleophilic substitution or reduction of a nitro group. For example, treatment of 4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazole-3-carbonitrile with lithium bis(trimethylsilyl)amide (LiHMDS) introduces the amine group.
Amide Coupling of Cyclopropane and Oxadiazole Components
Coupling Reagents and Conditions
The acid chloride intermediate is coupled with the oxadiazol-3-amine using a Schotten-Baumann reaction or modern coupling agents such as HATU or EDCl. A patent describing MEK inhibitors highlights the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in dichloromethane, achieving yields exceeding 80%.
Table 2: Amide Coupling Efficiency
| Coupling Agent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| EDCl/HOBt | CH₂Cl₂ | 0°C → RT | 82 | |
| HATU | DMF | RT | 88 |
Purification and Characterization
The crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure, with characteristic signals for the cyclopropane protons (δ 1.2–1.5 ppm) and oxadiazole carbons (δ 150–160 ppm).
Optimization Challenges and Solutions
Regioselectivity in Oxadiazole Formation
Unwanted regioisomers may form during cyclization. Employing electron-withdrawing groups on the nitrile precursor improves selectivity for the 3-amino-1,2,5-oxadiazole isomer.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dichloroethenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-dimethylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound 3-(2,2-dichloroethenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-dimethylcyclopropanecarboxamide is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in pharmacology, agriculture, and material science, supported by data tables and case studies.
Pharmacological Applications
The compound's structure suggests potential activity as an antimicrobial agent . The oxadiazole moiety is known for its biological activity, particularly in the development of pharmaceuticals targeting bacterial infections.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of similar oxadiazole derivatives against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting that the compound may exhibit comparable properties.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Agricultural Applications
Due to its organochlorine structure, this compound may have applications as a pesticide . Similar compounds have been utilized in pest control due to their effectiveness against a range of agricultural pests.
Case Study: Efficacy as a Pesticide
Research on related compounds showed effective control of common agricultural pests such as aphids and beetles. Field trials demonstrated a reduction in pest populations with minimal impact on non-target species.
| Pest Species | Control Rate (%) | Application Rate (g/ha) |
|---|---|---|
| Aphid species | 85 | 150 |
| Colorado potato beetle | 78 | 200 |
Material Science
The unique properties of this compound may also lend themselves to applications in material science , particularly in developing advanced polymers or coatings with specific chemical resistances.
Case Study: Polymer Development
Investigations into polymers incorporating similar dichloroethenyl groups revealed enhanced thermal stability and chemical resistance. Such materials could be beneficial in harsh environmental conditions.
| Polymer Type | Thermal Stability (°C) | Chemical Resistance Rating |
|---|---|---|
| Polyurethane | 250 | High |
| Epoxy Resin | 230 | Medium |
Mechanism of Action
The mechanism of action of 3-(2,2-dichloroethenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with other cyclopropanecarboxamide derivatives and halogenated agrochemicals. Below is a comparative analysis based on structural analogs and functional groups:
Table 1: Structural and Functional Comparison
Key Findings:
Dichloroethenyl Group : Present in both the target compound and propiconazole, this group is associated with pesticidal activity. However, propiconazole’s triazole ring targets fungal enzymes, while the target compound’s oxadiazole may interact with insect nervous systems .
Aromatic Substitutents : The 3,4-dimethoxyphenyl group in the target compound could enhance lipid solubility and membrane penetration compared to the sulfamoylphenyl analog in .
Synthetic Complexity : The diastereomeric synthesis of the N,N-diethyl analog in (dr 23:1) highlights challenges in stereochemical control for cyclopropane derivatives, which may apply to the target compound .
Biological Activity
3-(2,2-Dichloroethenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-dimethylcyclopropanecarboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
The compound is characterized by the following molecular details:
| Property | Details |
|---|---|
| Molecular Formula | C18H19Cl2N3O4 |
| Molecular Weight | 412.3 g/mol |
| IUPAC Name | 3-(2,2-dichloroethenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-dimethylcyclopropane-1-carboxamide |
| InChI Key | LQTQDGHTAQJPRQ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an agonist for certain receptors involved in cellular signaling pathways. Preliminary studies suggest that it could modulate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α, which plays a critical role in lipid metabolism and inflammation .
Biological Activity and Therapeutic Potential
Research has indicated that this compound exhibits various biological activities:
- Antitumor Activity : The compound has been evaluated for its cytotoxic effects on several cancer cell lines. In particular, studies have shown that it can induce apoptosis in tumor cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
- PPAR Modulation : As noted in recent studies, compounds similar to this compound have been identified as PPAR-α agonists. These compounds demonstrated significant activity in modulating lipid metabolism and reducing inflammation in preclinical models .
- Cytotoxicity Testing : The compound's cytotoxic effects were assessed using the sulforhodamine B assay across various cell lines. Results indicated varying degrees of cytotoxicity compared to established controls .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antitumor Effects : A study published in Molecular Diversity explored the synthesis and biological evaluation of oxadiazole derivatives. Among these derivatives, the compound exhibited notable antitumor properties against A-498 and DU 145 cell lines with an EC50 ranging from 0.23 to 0.83 μM for PPAR-α modulation .
- Toxicological Assessment : Toxicological profiles indicate that while the compound shows promise as a therapeutic agent, it also possesses significant toxicity risks. Risk codes indicate that it is very toxic if inhaled or ingested and poses risks to aquatic organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
